molecular formula C18H26BNO4 B1397837 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone CAS No. 1092563-23-9

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B1397837
CAS No.: 1092563-23-9
M. Wt: 331.2 g/mol
InChI Key: WPWLZNJSVHKWON-UHFFFAOYSA-N
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Description

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (MMPE) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in the development of new drugs and therapeutic agents. MMPE is a highly reactive molecule, with a wide range of chemical and biological properties. It has been used in a variety of laboratory experiments, including in the synthesis of new organic compounds, and in the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone, as part of a broader family of compounds, plays a pivotal role in the synthesis and structural characterization of complex molecules. A notable example includes the synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, achieved through a three-step substitution reaction. These compounds, essential for understanding boric acid ester intermediates with benzene rings, have been extensively analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Furthermore, Density Functional Theory (DFT) has been employed to compare the molecular structures with X-ray diffraction values, providing insight into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Photochemistry and Photophysics

The photophysical properties of related compounds, such as 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, have been explored to understand their behavior under light exposure. Studies involving absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy alongside molecular modeling have proposed a kinetic scheme to explain observed excited-state processes, highlighting a strong solvent effect on excited-state lifetimes (Morlet‐Savary et al., 2008).

Antimicrobial and Antituberculosis Activity

The antimicrobial properties of morpholine derivatives have been investigated, demonstrating significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. Novel synthesized pyrazole derivatives containing the morpholine moiety have shown promising results in inhibiting bacterial growth, indicating their potential in addressing antibiotic resistance (Khumar et al., 2018). Additionally, the synthesis and evaluation of 3-heteroarylthioquinoline derivatives have been conducted for their in vitro antituberculosis activity, identifying compounds with significant efficacy against Mycobacterium tuberculosis (Chitra et al., 2011).

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLZNJSVHKWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid (786 mg, 3.0 mmol) and morpholine (1.3 mL, 15.0 mmol), the desired title compound (346 mg, yield 35%) was obtained by the same method as the amidation step in Example 4 (4b).
Quantity
786 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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